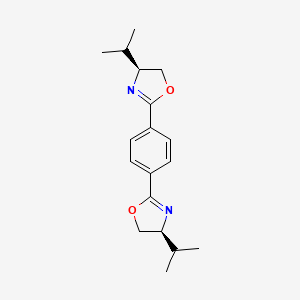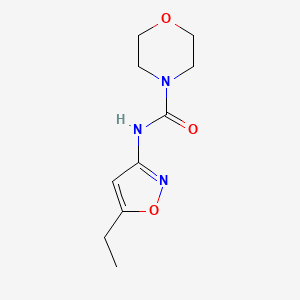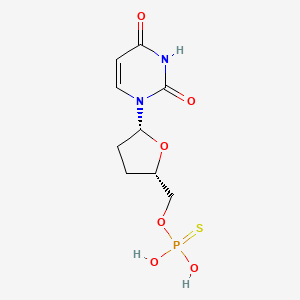
2',3'-Dideoxyuridine-5'-O-monothiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dideoxyuridine-5’-O-monothiophosphate is a synthetic nucleoside analog. It is structurally similar to uridine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in biochemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a series of chemical reactions, often involving protective groups and reducing agents.
Phosphorylation: The 5’-hydroxyl group is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride or a phosphoramidite reagent.
Thio-Substitution: The phosphate group is converted to a monothiophosphate by introducing a sulfur atom, typically using reagents like thiophosphoryl chloride.
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group.
Substitution: The monothiophosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of the nucleoside.
Reduction Products: Reduced forms of the monothiophosphate group.
Substitution Products: Nucleoside analogs with different functional groups.
Scientific Research Applications
2’,3’-Dideoxyuridine-5’-O-monothiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate involves its incorporation into DNA or RNA chains during synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis can lead to cell death, making it a potential therapeutic agent.
Molecular Targets and Pathways:
DNA Polymerase: Inhibits the activity of DNA polymerase enzymes.
RNA Polymerase: Can also affect RNA polymerase activity.
Apoptosis Pathways: Induces apoptosis in cancer cells by disrupting DNA synthesis.
Comparison with Similar Compounds
2’,3’-Dideoxyuridine: Lacks the monothiophosphate group but shares the deoxygenated ribose structure.
2’,3’-Dideoxycytidine: Another nucleoside analog with similar deoxygenation but different base.
2’,3’-Dideoxyadenosine: Similar structure with an adenine base instead of uracil.
Uniqueness: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate is unique due to its monothiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C9H13N2O6PS |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N2O6PS/c12-7-3-4-11(9(13)10-7)8-2-1-6(17-8)5-16-18(14,15)19/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,19)/t6-,8+/m0/s1 |
InChI Key |
LENMXODJHHVTIA-POYBYMJQSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=S)(O)O)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1CC(OC1COP(=S)(O)O)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


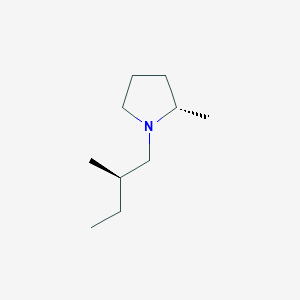
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
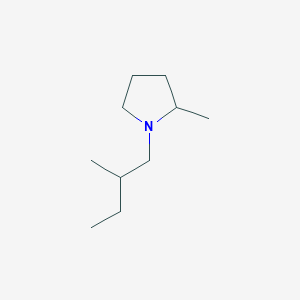
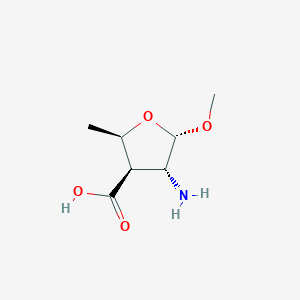
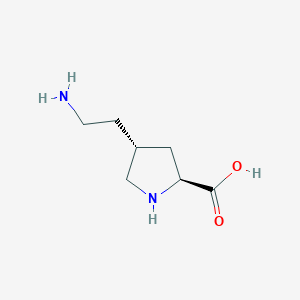

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
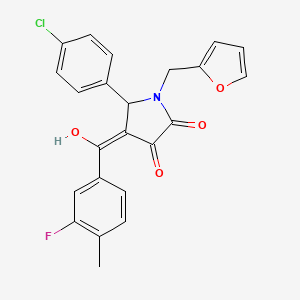
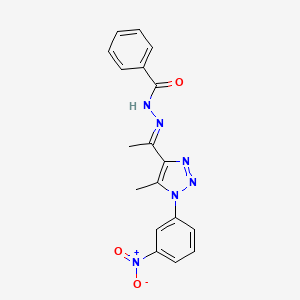
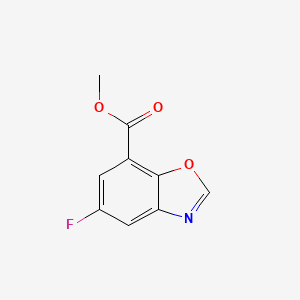
![Methyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B15207514.png)
